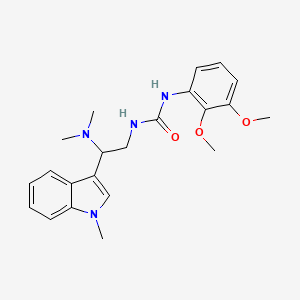
4-hydroxy-3-(1-(4-methoxyphenyl)-2-nitroethyl)-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of organic compounds typically involves the formation of a new carbon-carbon bond. The process often involves a catalyst to initiate the reaction and control the reaction rate .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Organic compounds can undergo a wide range of chemical reactions, including substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Studies on related compounds focus on understanding their metabolism, disposition, and pharmacokinetics in humans and animals. For example, research on the metabolism of norepinephrine in humans using deuterium labelling explores the conversion pathways and elimination of metabolites, shedding light on the metabolic fate of similar compounds (Mårdh, Sjöquist, & Änggård, 1981).
Environmental Exposure and Toxicology
Investigations into the environmental exposure to organophosphorus and pyrethroid pesticides highlight the ubiquity of chemical pollutants and their potential neurotoxic effects, especially in children. Such studies are crucial for developing public health policies and understanding the risk associated with exposure to synthetic chemicals (Babina, Dollard, Pilotto, & Edwards, 2012).
Analytical Detection and Identification
Research also encompasses the development of analytical methods for detecting and quantifying metabolites of pharmacologically active compounds. For instance, identifying urinary metabolites of novel psychoactive substances like RCS-4 provides insights into their metabolic pathways and aids in the forensic analysis of drug intoxication cases (Kavanagh, Grigoryev, Melnik, & Simonov, 2012).
Endocrine Disruption Studies
The study of endocrine-disrupting compounds, such as nonylphenols, in food demonstrates the pervasive nature of these chemicals and their potential impact on human health. Analyzing the presence and concentration of such compounds in the food supply is critical for assessing dietary exposure and its implications for endocrine system function (Guenther, Heinke, Thiele, Kleist, Prast, & Raecker, 2002).
Wirkmechanismus
Target of Action
A structurally related compound, apocynin, is known to inhibit nadph oxidase activity . This enzyme reduces O2 to superoxide, which can be used by the immune system to kill bacteria and fungi .
Mode of Action
Based on the related compound apocynin, it can be inferred that it might interact with its targets to prevent the production of superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to improve hepatic lipid metabolism via gpr41 . This suggests that the compound might have a role in lipid metabolism.
Pharmacokinetics
Related compounds such as 1-propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl) and 2-propanone, 1-(4-hydroxy-3-methoxyphenyl) have been studied . These compounds have similar structures and might share similar pharmacokinetic properties.
Result of Action
A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid, has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c1-9-7-13(17)14(15(18)22-9)12(8-16(19)20)10-3-5-11(21-2)6-4-10/h3-7,12,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIVZSYBWRUIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-amine](/img/structure/B2781801.png)

![N-(2-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2781804.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2781806.png)

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![N-(4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2781815.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)


![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
